2-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.16747650 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of heterocyclic compounds, demonstrating its utility in creating novel chemical structures with potential for varied applications, including pharmaceuticals. For instance, its analogs have facilitated the synthesis of thienopyridines and other fused derivatives, indicating its versatility in heterocyclic chemistry (Harb, Hussein, & Mousa, 2006).
Antiviral Applications
- It has shown promise in antiviral research, particularly as a novel nonnucleoside inhibitor targeting cytomegalovirus (CMV) DNA maturation, highlighting its potential in developing antiviral therapies with specific mechanisms of action (Buerger et al., 2001).
Antimicrobial and Herbicidal Activities
- Research into its derivatives has uncovered antimicrobial properties, suggesting its role in designing new antimicrobial agents. Novel pyrazolopyrimidines incorporating this compound have shown activity exceeding that of reference drugs, offering insights into developing antimicrobial therapies (Alsaedi, Farghaly, & Shaaban, 2019).
- Additionally, its use in synthesizing 2-aroxy-propanamides with pyrimidine and 1,3,4-thiadiazole rings has been investigated for herbicidal activity, indicating its potential in agricultural chemical development (Liu & Shi, 2014).
Molecular Interactions and Pharmacological Potential
- The molecular interactions of similar compounds with proteins, such as bovine serum albumin (BSA), have been studied, providing a foundation for understanding how such molecules could be used in drug delivery systems or as probes in biomedical research (Meng et al., 2012).
Synthesis of Polymers and Materials Science Applications
- Its structural analogs have facilitated the synthesis of new polymers with potential applications in materials science, such as comb-like aromatic polymers for use in various industries, highlighting its role in advancing polymer chemistry (Lin et al., 1990).
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-14-7-6-8-21(16(14)3)31-17(4)23(28)26-19-9-11-20(12-10-19)32(29,30)27-22-13-15(2)24-18(5)25-22/h6-13,17H,1-5H3,(H,26,28)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXDAIGLNKNDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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